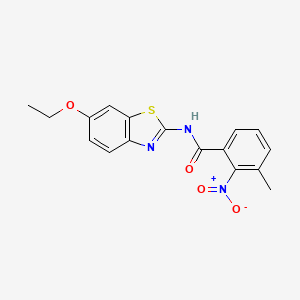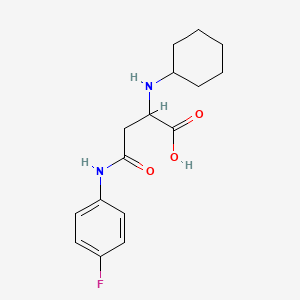![molecular formula C26H27N5O2S B4130022 N-(1-苯乙基)-2-[4-(苯磺酰基)-1-哌嗪基]-4-喹唑啉胺](/img/structure/B4130022.png)
N-(1-苯乙基)-2-[4-(苯磺酰基)-1-哌嗪基]-4-喹唑啉胺
描述
N-(1-phenylethyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]quinazolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinamine core, which is known for its biological activity, and is further modified with phenylethyl and phenylsulfonyl groups, enhancing its chemical reactivity and potential utility.
科学研究应用
N-(1-phenylethyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]quinazolin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]quinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazolinamine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenylethyl group is introduced via alkylation reactions, often using phenylethyl halides in the presence of a base. The phenylsulfonyl group is incorporated through sulfonylation reactions, using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(1-phenylethyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
作用机制
The mechanism of action of N-(1-phenylethyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the quinazolinamine core can modulate biological activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(1-phenylethyl)-N’-phenyl-1,4-phenylenediamine: This compound shares the phenylethyl group but has a different core structure, leading to distinct chemical and biological properties.
N-(1-phenylethyl)-1-naphthamide: This compound features a naphthamide core instead of a quinazolinamine core, resulting in different reactivity and applications.
Uniqueness
N-(1-phenylethyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]quinazolin-4-amine is unique due to its combination of a quinazolinamine core with phenylethyl and phenylsulfonyl groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-20(21-10-4-2-5-11-21)27-25-23-14-8-9-15-24(23)28-26(29-25)30-16-18-31(19-17-30)34(32,33)22-12-6-3-7-13-22/h2-15,20H,16-19H2,1H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXAVJTCGRBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-chloro-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4129944.png)
![ETHYL 3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4129946.png)
![(2R*,6S*)-1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylpiperidine](/img/structure/B4129962.png)
![6-cyano-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide](/img/structure/B4129963.png)

![3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4129970.png)
![N-(3-{[2-(4-sec-butylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4129977.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiourea](/img/structure/B4129980.png)
![ethyl 4-{[(1-morpholin-4-ylcyclohexyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B4129991.png)

![N-[(2-CHLOROPHENYL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE](/img/structure/B4130014.png)
![(E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B4130019.png)
![N-[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4130020.png)

